molecular formula C12H14ClNO2 B103788 4-[Chloro(phenyl)acetyl]morpholine CAS No. 18504-71-7

4-[Chloro(phenyl)acetyl]morpholine

Cat. No. B103788
CAS RN: 18504-71-7
M. Wt: 239.7 g/mol
InChI Key: FCAFIWSACLLPGG-UHFFFAOYSA-N
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Description

4-[Chloro(phenyl)acetyl]morpholine is a chemical compound that is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a synthetic morpholine derivative that has been shown to have potential as a therapeutic agent in the treatment of various diseases. In

Mechanism Of Action

The mechanism of action of 4-[Chloro(phenyl)acetyl]morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It may also affect the activity of ion channels and receptors.

Biochemical And Physiological Effects

Studies have shown that 4-[Chloro(phenyl)acetyl]morpholine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to have anticonvulsant effects. It has also been shown to inhibit the growth of certain cancer cells. However, further research is needed to fully understand the potential therapeutic applications of this compound.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-[Chloro(phenyl)acetyl]morpholine in lab experiments is that it is a synthetic compound that can be easily produced in high yields with good purity. It is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-[Chloro(phenyl)acetyl]morpholine. One area of focus could be on investigating its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Another area of focus could be on further understanding its mechanism of action, which could lead to the development of more targeted and effective therapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound in order to identify potential therapeutic applications.
Conclusion
In conclusion, 4-[Chloro(phenyl)acetyl]morpholine is a synthetic compound that has potential as a therapeutic agent in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Further research is needed to fully understand its potential therapeutic applications and to identify more targeted and effective therapeutic agents.

Synthesis Methods

The synthesis method for 4-[Chloro(phenyl)acetyl]morpholine involves the reaction of chloroacetyl chloride with morpholine in the presence of a catalyst such as triethylamine. The resulting product is then reacted with phenyl magnesium bromide to form the final compound. This method has been shown to be effective in producing high yields of 4-[Chloro(phenyl)acetyl]morpholine with good purity.

Scientific Research Applications

4-[Chloro(phenyl)acetyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.

properties

CAS RN

18504-71-7

Product Name

4-[Chloro(phenyl)acetyl]morpholine

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

IUPAC Name

2-chloro-1-morpholin-4-yl-2-phenylethanone

InChI

InChI=1S/C12H14ClNO2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9H2

InChI Key

FCAFIWSACLLPGG-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)Cl

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)Cl

solubility

33.5 [ug/mL]

Origin of Product

United States

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